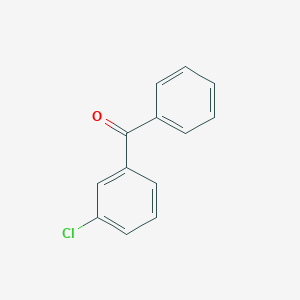

3-Chlorobenzophenone

Overview

Description

3-Chlorobenzophenone, also known as 3-chloro-2-hydroxybenzophenone, is a chemical compound that is widely used in the synthesis of various organic compounds. It is a colorless solid that is soluble in organic solvents and has a melting point of 148°C. This compound is a versatile reagent and is used in a variety of synthetic organic chemistry applications. It is used as a starting material for the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals.

Scientific Research Applications

Molecular Structure and Bioactivity : A study synthesized 7-Chloro-9-phenyl-2,3-dihydroacridin-4(1H)-one from 2-amino-5-chlorobenzophenone, analyzing its molecular structure and cytotoxicity. The compound exhibited higher cytotoxicity in human breast cancer cells compared to lung adenocarcinoma cells, indicating its potential in cancer research (Satheeshkumar et al., 2016).

Chemical Synthesis and Pharmacology : 2-amino-5-chlorobenzophenone derivatives were synthesized and evaluated for their potential as skeletal muscle relaxants. These derivatives showed promising results in physicochemical parameters for blood-brain barrier penetration and significant skeletal muscle relaxant activity (Singh et al., 2015).

Photoreduction Reactions : Research on chloro-substituted benzophenone derivatives, including 3-Chlorobenzophenone, revealed insights into their triplet reactivity and hydrogen abstraction ability. This study contributes to understanding the photoreduction reactions of these compounds (Li et al., 2012).

Molecular Energetics : A study on the molecular energetics of chlorobenzophenones, including this compound, provided valuable data on their enthalpies of formation and sublimation. This information is crucial for thermodynamic calculations in various chemical processes (da Silva et al., 2007).

Quality Control in Pharmaceuticals : The compound was used in a method for the spectrofluorimetric determination of 2-amino-5-chlorobenzophenone impurity in chlordiazepoxide hydrochloride, highlighting its role in ensuring the purity of pharmaceutical products (Szekelhidi et al., 1989).

Biological and Physicochemical Properties : A study investigated the physicochemical and spectroscopic properties of p-Chlorobenzophenone, an important intermediate in pharmaceutical synthesis, under the influence of biofield energy treatment. The findings showed significant changes in its physical and thermal properties (Trivedi et al., 2015).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

3-Chlorobenzophenone is a chemical compound with the formula ClC6H4COC6H5 Benzophenones, a class of compounds to which this compound belongs, have been found to interact with various receptors in the body .

Mode of Action

Benzophenones are known to interact with their targets through various mechanisms . For instance, some benzophenones act as positive allosteric modulators, enhancing the activity of certain receptors

Biochemical Pathways

For example, some benzophenones are involved in the shikimate pathway, leading to the formation of an intermediate benzophenone

Pharmacokinetics

The properties of a compound can significantly impact its bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Benzophenones are known to have various effects at the molecular and cellular level, depending on their specific targets and mode of action .

Biochemical Analysis

Molecular Mechanism

It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

It is possible that this compound could have threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

It is possible that this compound interacts with various enzymes or cofactors and could have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is possible that this compound interacts with various transporters or binding proteins and could have effects on its localization or accumulation .

Subcellular Localization

It is possible that this compound has targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name |

(3-chlorophenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPLWKNRPZVNELG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70906388 | |

| Record name | (3-Chlorophenyl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70906388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016-78-0 | |

| Record name | 3-Chlorobenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1016-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chlorobenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001016780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chlorobenzophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5456 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3-Chlorophenyl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70906388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chlorobenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.554 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

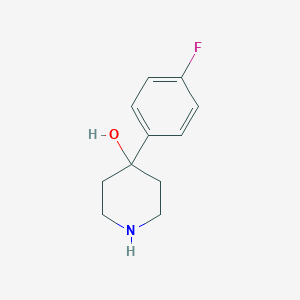

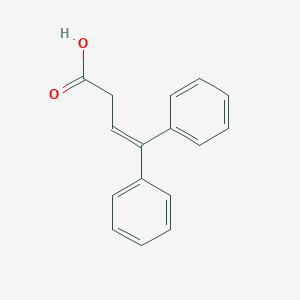

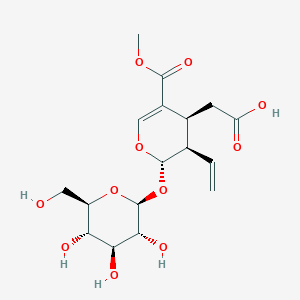

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the position of the chlorine atom on the benzophenone ring affect its photochemical reactivity?

A: Research indicates that the position of the chlorine substituent on the benzophenone ring significantly influences its photochemical behavior, specifically its ability to abstract hydrogen atoms. Studies employing nanosecond time-resolved resonance Raman (ns-TR3) spectroscopy demonstrate that while 3-Chlorobenzophenone, 4-Chlorobenzophenone, and 4,4′-Dichlorobenzophenone exhibit comparable hydrogen abstraction capabilities to the parent benzophenone, 2-Chlorobenzophenone displays a notably reduced ability. [] This suggests a unique "ortho effect" exerted by the chlorine atom in the 2-position, hindering the hydrogen abstraction process. []

Q2: Can this compound be used as a building block for synthesizing more complex molecules?

A: Yes, this compound serves as a versatile starting material in organic synthesis. For example, it acts as a key component in cyclocondensation reactions with diamines. When reacted with ethylenediamine, this compound yields imidazo[2,1-a]isoquinoline derivatives. [] Alternatively, its reaction with ortho-phenylenediamine produces benzo[b]phenazine derivatives. [] These reactions highlight the utility of this compound in constructing diverse heterocyclic scaffolds, which are valuable in medicinal chemistry and materials science.

Q3: Are there any computational studies investigating the properties of this compound?

A: While the provided research papers don't delve deeply into computational studies on this compound itself, they emphasize the use of Density Functional Theory (DFT) calculations to analyze the spectroscopic data and reaction mechanisms involving its derivatives. [] DFT calculations can be further employed to model the electronic structure, reactivity, and spectroscopic properties of this compound. Additionally, Quantitative Structure-Activity Relationship (QSAR) studies can be performed using computational methods to understand the relationship between the structure of this compound derivatives and their anticonvulsant activity. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-Chlorophenyl)methyl]propan-2-amine](/img/structure/B110877.png)

![Benzo[a]pyrene-7,10-dione](/img/structure/B110913.png)

![Benzo[a]pyrene-4,5-dione](/img/structure/B110918.png)